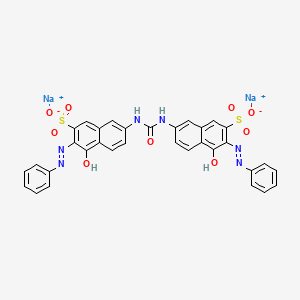
Direct Orange 26
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Direct Orange 26 is an organic azo dye widely used in the textile industry for dyeing cotton, silk, wool, polyamide fiber, and pulp. It is known for its vibrant orange color and excellent dyeing properties. This compound is also used in various scientific research applications due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Direct Orange 26 is synthesized through a diazotization reaction followed by coupling with a suitable coupling component. The process typically involves the following steps:
Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.
Coupling: The diazonium salt is then coupled with a coupling component, such as a phenol or an aromatic amine, to form the azo dye.
Industrial Production Methods
In industrial settings, the synthesis of this compound involves large-scale diazotization and coupling reactions. The reaction conditions are carefully controlled to ensure high yield and purity of the dye. The process may involve the use of catalysts and specific reaction temperatures to optimize the reaction .
Análisis De Reacciones Químicas
Types of Reactions
Direct Orange 26 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized using strong oxidizing agents, leading to the formation of different degradation products.
Reduction: Reduction of the azo bond in this compound can lead to the formation of aromatic amines.
Substitution: The dye can undergo substitution reactions, where functional groups on the aromatic rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite and zinc dust are commonly used.
Substitution: Substitution reactions may involve reagents like halogens or sulfonic acids under specific conditions.
Major Products Formed
Oxidation: Various degradation products, including smaller aromatic compounds.
Reduction: Aromatic amines, which can be further processed or used in different applications.
Substitution: Substituted aromatic compounds with different functional groups.
Aplicaciones Científicas De Investigación
Direct Orange 26 has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying azo dye degradation and removal techniques.
Biology: Employed in staining techniques for visualizing biological samples.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the textile industry for dyeing fabrics and in environmental studies for wastewater treatment
Mecanismo De Acción
The mechanism of action of Direct Orange 26 involves its interaction with various molecular targets. The dye binds to specific sites on the target molecules, leading to changes in their structure and function. The azo bond in the dye can undergo reduction, leading to the formation of aromatic amines, which can further interact with biological molecules. The dye’s interaction with molecular targets can affect various pathways, including those involved in cellular signaling and metabolism .
Comparación Con Compuestos Similares
Similar Compounds
Direct Red 31: Another azo dye with similar applications in the textile industry.
Direct Blue 15: Used for dyeing textiles and has similar chemical properties.
Direct Yellow 12: Employed in the textile industry for dyeing purposes.
Uniqueness of Direct Orange 26
This compound is unique due to its vibrant orange color and excellent dyeing properties. It has a high affinity for various fibers, making it a preferred choice in the textile industry. Additionally, its chemical stability and resistance to degradation make it suitable for various scientific research applications .
Propiedades
Fórmula molecular |
C33H22N6Na2O9S2 |
|---|---|
Peso molecular |
756.7 g/mol |
Nombre IUPAC |
disodium;4-hydroxy-7-[(5-hydroxy-6-phenyldiazenyl-7-sulfonatonaphthalen-2-yl)carbamoylamino]-3-phenyldiazenylnaphthalene-2-sulfonate |
InChI |
InChI=1S/C33H24N6O9S2.2Na/c40-31-25-13-11-23(15-19(25)17-27(49(43,44)45)29(31)38-36-21-7-3-1-4-8-21)34-33(42)35-24-12-14-26-20(16-24)18-28(50(46,47)48)30(32(26)41)39-37-22-9-5-2-6-10-22;;/h1-18,40-41H,(H2,34,35,42)(H,43,44,45)(H,46,47,48);;/q;2*+1/p-2 |
Clave InChI |
DSARWKALPGYFTA-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=C(C=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)NC4=CC5=CC(=C(C(=C5C=C4)O)N=NC6=CC=CC=C6)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















